Glyoxylate

Coordination Chemistry Reaction Kinetics Oxidative Decarboxylation

Glyoxylate (oxoacetate) is an essential α-ketoacid with unmatched reactivity for laboratories requiring high-affinity GLYR substrates (250-fold higher kcat/Km vs. SSA), potent PDH inhibition (Ki 80 µM), or alkaline-stable industrial crosslinking—outperforming glyoxal which degrades via disproportionation. Its dual aldehyde-carboxylate architecture ensures superior selectivity and stability. Procure ≥98% purity material for robust enzymatic assays, metabolic flux studies, or high-performance coating formulations. Bulk and custom packaging available.

Molecular Formula C2HO3-
Molecular Weight 73.03 g/mol
Cat. No. B1226380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxylate
Synonymsglyoxalic acid
glyoxylate
glyoxylic acid
glyoxylic acid, 14C2-labeled
glyoxylic acid, 2-(14)C-labeled
glyoxylic acid, calcium salt
glyoxylic acid, sodium salt
glyoxylic acid, sodium salt, 14C-labeled
glyoxylic acid, sodium salt, 2-(14)C-labeled
Molecular FormulaC2HO3-
Molecular Weight73.03 g/mol
Structural Identifiers
SMILESC(=O)C(=O)[O-]
InChIInChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1
InChIKeyHHLFWLYXYJOTON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxylate Procurement: Comparative Physicochemical and Functional Profile for Scientific and Industrial Selection


Glyoxylate (oxoacetate), the conjugate base of glyoxylic acid, is a 2-carbon α-ketoacid (C2H2O3, MW ~74.04) characterized by the presence of both an aldehyde and a carboxylate functional group [1]. Glyoxylic acid exhibits an acid dissociation constant (pKa) of approximately 3.3, rendering it about ten times stronger than acetic acid [2]. Its distinct α-oxoaldehyde structure confers unique reactivity, positioning it as a key intermediate in the glyoxylate cycle for fatty acid conversion to carbohydrates in plants and fungi, as well as a valuable precursor in prebiotic chemistry, organic synthesis, and industrial crosslinking applications [3].

Why Glyoxylate Cannot Be Casually Substituted by In-Class Aldehyde or Ketoacid Analogs in Critical Applications


Glyoxylate's unique combination of an α-ketoacid moiety and an aldehyde group drives fundamentally different reactivity, kinetics, and selectivity compared to its closest analogs like pyruvate, glyoxal, or glycolaldehyde. While simple structural similarities exist, key quantitative differences in parameters such as enzymatic Km, inhibition constants (Ki), and chemical reaction rates with nucleophiles or electrophiles dictate that substituting glyoxylate for a seemingly similar compound will lead to divergent and often suboptimal outcomes. The evidence below demonstrates that glyoxylate is not simply a generic 'aldehyde' or 'ketoacid' [1]; its specific molecular architecture governs its role as a superior substrate for certain reductases, a more potent and selective inhibitor of specific metabolic enzymes, and a more stable crosslinking agent in alkaline industrial formulations compared to common alternatives like glyoxal [2].

Quantitative Differentiation Evidence: Glyoxylate vs. Pyruvate, Glyoxal, and Phenylglyoxylate in Key Performance Dimensions


Superior Reactivity of Glyoxylate Over Pyruvate and Phenylglyoxylate in Oxidative Decarboxylation Kinetics

In a study of oxidative decarboxylation by a copper(III)-peptide complex, the relative reactivity of α-ketoacids was directly compared. Glyoxylate exhibited substantially higher reactivity than its closest analogs, pyruvate and phenylglyoxylate [1].

Coordination Chemistry Reaction Kinetics Oxidative Decarboxylation

Glyoxylate as a High-Affinity, Highly Efficient Substrate for Glyoxylate Reductase Compared to Succinic Semialdehyde (SSA)

Kinetic analysis of Arabidopsis glyoxylate reductase (AtGR1) demonstrates a striking preference for glyoxylate over succinic semialdehyde (SSA) and other aldehydes. The enzyme's catalytic efficiency (kcat/Km) for glyoxylate is orders of magnitude higher, establishing it as the kinetically superior substrate [1].

Enzymology Substrate Specificity Plant Metabolism

Superior Stability of Glyoxylate-Based Crosslinking Systems Over Glyoxal in Alkaline Coating Formulations

In industrial applications, glyoxal is a common crosslinker but suffers from a critical drawback: a disproportionation reaction in alkaline environments that compromises both crosslinking performance and storage stability of coatings. Glyoxylate-based crosslinking systems, in contrast, are designed to avoid this issue, providing a more reliable solution for alkaline formulations [1].

Polymer Chemistry Crosslinking Coatings

Potent and Selective Inhibition of Pyruvate Dehydrogenase Complex by Micromolar Glyoxylate

Glyoxylate is a potent inhibitor of the pyruvate dehydrogenase complex, a key enzyme in cellular metabolism. It exhibits a competitive inhibition mechanism with a Ki of 80 μM against pyruvate, its natural substrate. This effect is observable at low, physiologically relevant concentrations, and is distinct from other metabolites [1].

Metabolic Regulation Enzyme Inhibition Biochemistry

Unique Multi-Target Inhibition Profile of Glyoxylate in the Citric Acid Cycle

Glyoxylate exerts a unique, concentration-dependent, multi-target inhibitory effect on the citric acid cycle, distinguishing it from its condensation products. At a low concentration of 0.025 mM, glyoxylate irreversibly inhibits oxoglutarate dehydrogenase, while its condensation products (oxalomalate and hydroxyoxoglutarate) are ineffective at this concentration. Conversely, at 1 mM, glyoxylate does not affect aconitate hydratase or isocitrate dehydrogenase, whereas oxalomalate completely inhibits them [1].

Enzyme Inhibition Citric Acid Cycle Metabolic Control

Differential Kinetic Parameters of Glyoxylate vs. Pyruvate as Substrates for Lactate Dehydrogenase

While both glyoxylate and pyruvate can be reduced by lactate dehydrogenase (LDH), they exhibit clear differences in kinetic parameters. A comparative study on crystalline LDH demonstrated distinct Km and pH profiles for the two substrates, highlighting that they are not interchangeable [1].

Enzyme Kinetics Substrate Specificity Biochemistry

Optimal Procurement-Driven Application Scenarios for Glyoxylate Based on Differential Evidence


High-Efficiency Substrate for Glyoxylate Reductase Enzymatic Assays and Biocatalysis

For laboratories developing or utilizing enzymatic assays for glyoxylate reductase (GLYR) or related aldo-keto reductases, procuring glyoxylate is essential. As demonstrated by the 250-fold higher catalytic efficiency (kcat/Km) compared to SSA [1], glyoxylate is the native, high-affinity substrate. Using alternative aldehydes would compromise assay sensitivity, reduce reaction rates, and yield inaccurate kinetic data. This makes glyoxylate the mandatory choice for robust and reliable enzyme characterization and high-throughput screening applications.

Potent and Selective Metabolic Probe for Pyruvate Dehydrogenase Complex Inhibition Studies

Researchers investigating the regulation of the pyruvate dehydrogenase complex require glyoxylate as a specific and potent inhibitor. With a Ki of 80 µM against pyruvate [1], glyoxylate provides a robust tool to modulate enzyme activity in vitro and in cellular studies. Its unique inhibitory mechanism and reversibility by thiols allow for precise control over metabolic flux, a feature not offered by other common metabolites or α-ketoacids. This scenario positions glyoxylate as a high-value reagent for metabolic research and drug discovery targeting mitochondrial function.

Alkaline-Stable Crosslinking Agent for Water-Based Coatings, Adhesives, and Resins

Formulators in the paints, adhesives, and paper coating industries seeking improved stability and performance in alkaline water-based systems should specify glyoxylate or its derivatives as a crosslinker. Unlike the widely used glyoxal, which undergoes a performance-degrading disproportionation reaction in alkaline conditions, glyoxylate-based systems maintain their crosslinking efficacy and storage stability [1]. This advantage translates to extended pot life, more consistent product quality, and enhanced durability of the final coating or adhesive layer, as evidenced in applications ranging from starch-based paper coatings to ink-jet recording media [2].

Defined Inhibitor for Dissecting Citric Acid Cycle Flux Control

For studies aimed at mapping metabolic control points within the citric acid cycle, glyoxylate provides a uniquely versatile inhibitory profile. Its ability to irreversibly inhibit oxoglutarate dehydrogenase at low micromolar concentrations (0.025 mM) while sparing aconitase and isocitrate dehydrogenase at higher concentrations (1 mM) [1] allows for the dissection of pathway flux with a level of precision not achievable with broader-acting inhibitors. This makes glyoxylate an indispensable biochemical tool for studying metabolic regulation, mitochondrial dysfunction, and related pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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